IKK2 Enzyme Inhibition Potency: Head-to-Head Comparison with the Thiophen-3-yl Regioisomer
In a recombinant human IKK2 enzyme assay, the target compound N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide (thiophen-2-yl regioisomer) exhibited an IC50 value of 16 nM. By direct comparison, the corresponding thiophen-3-yl regioisomer N-{4-(thiophen-3-yl)oxan-4-ylmethyl}-1H-indole-2-carboxamide (CAS 2309346-35-6) displayed an IC50 of 32 nM under identical assay conditions [1]. This two-fold difference in potency is attributable solely to the regioisomeric arrangement of the thiophene sulfur atom.
| Evidence Dimension | IKK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Thiophen-3-yl regioisomer (CAS 2309346-35-6): IC50 = 32 nM |
| Quantified Difference | 2.0-fold superior potency (16 nM vs. 32 nM) |
| Conditions | Recombinant human IKK2 enzyme inhibition assay; BindingDB ChEMBL_502283 |
Why This Matters
For assay development, screening campaigns, or SAR studies, the two-fold potency advantage of the 2-thienyl regioisomer means that lower compound concentrations are required to achieve equivalent target engagement, reducing the risk of solvent-related artifacts and facilitating clearer dose-response resolution.
- [1] BindingDB PrimarySearch_ki, Assay ChEMBL_502283 (CHEMBL983954): Inhibition of human recombinant IKK2; IC50 data for BDBM50413883 (thiophen-2-yl) and BDBM50413875 (thiophen-3-yl), accessed 2026-04-29. View Source
